3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . For instance, the reaction of 7-hydroxy-4,8-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Pechmann condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure but with a methyl group instead of a dimethyl group.
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one: Lacks the benzyl group at position 3.
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Contains an ethyl group instead of a benzyl group at position 3.
Uniqueness
3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-benzyl-7-hydroxy-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-14-8-9-16(19)12(2)17(14)21-18(20)15(11)10-13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFQLSMJINTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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